Fmoc-1,6-diaminohexane hydrochloride
Description
Fundamental Role of Fmoc-1,6-diaminohexane hydrochloride as a Bifunctional Linker in Molecular Design
The core utility of this compound lies in its function as a bifunctional linker or spacer. sigmaaldrich.comsigmaaldrich.com Its structure possesses two distinct reactive sites: a primary amine (as the hydrochloride salt) and a carbamate-protected amine. This duality allows for sequential, controlled reactions. The free amine can be coupled to a molecule of interest, while the Fmoc-protected amine remains inert. Subsequently, the Fmoc group can be removed under specific mild basic conditions to reveal a new primary amine, ready for further chemical modification.
This step-wise reactivity is crucial in several applications:
Peptide Synthesis : The compound is used to introduce aminohexyl side chains, creating specific structural motifs or attachment points within a peptide sequence. chemimpex.com
Drug Development : It serves as a linker to conjugate peptides to therapeutic agents, potentially enhancing the stability and bioavailability of the final drug product. chemimpex.com
Bioconjugation : Researchers use it to connect peptides to other biomolecules, such as proteins or nucleic acids, which is a key strategy in crafting targeted drug delivery systems and diagnostic tools. chemimpex.com
The six-carbon (hexyl) chain provides a flexible spacer, which can be critical for ensuring that the linked components can adopt their proper functional conformations without steric hindrance.
Evolution of Protecting Group Strategies in Organic Synthesis and the Distinct Advantages of the Fmoc Moiety
The synthesis of complex molecules like peptides requires a strategy of selective protection and deprotection of reactive functional groups to prevent unwanted side reactions. biosynth.commasterorganicchemistry.com Early peptide synthesis relied heavily on protecting groups such as Benzyloxycarbonyl (Z or Cbz) and tert-Butoxycarbonyl (Boc). masterorganicchemistry.com While effective, these groups typically require harsh acidic conditions (e.g., trifluoroacetic acid for Boc) or catalytic hydrogenation for removal. masterorganicchemistry.comamericanpeptidesociety.org The repeated use of strong acid can lead to the degradation of sensitive peptide sequences or the premature cleavage of side-chain protecting groups. nih.govaltabioscience.com
The introduction of the Fmoc group represented a significant advancement, establishing a milder and more versatile approach. altabioscience.com The Fmoc/tBu strategy, which combines the base-labile Fmoc group for the α-amine with acid-labile groups (like tert-butyl, tBu) for side-chain protection, is now a dominant method in solid-phase peptide synthesis (SPPS). biosynth.comcsic.es
The distinct advantages of the Fmoc moiety include:
Mild Deprotection Conditions : The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent, which is compatible with many sensitive functional groups that would be damaged by strong acids. americanpeptidesociety.orgcsic.es
Orthogonality : Because Fmoc is removed by base and other common protecting groups (like Boc and tBu) are removed by acid, they are considered "orthogonal." biosynth.comtotal-synthesis.com This allows for the selective removal of one type of protecting group while leaving the others intact, a crucial feature for complex, multi-step syntheses. biosynth.comnih.gov
Reaction Monitoring : The fluorenyl byproduct released during deprotection has a strong UV absorbance, allowing the reaction progress to be easily monitored in real-time, which is particularly beneficial for automated peptide synthesis. nih.govtotal-synthesis.com
| Protecting Group | Abbreviation | Cleavage Conditions | Key Advantages | Primary Disadvantages |
|---|---|---|---|---|
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., Piperidine) | Mild conditions, Orthogonal to acid-labile groups, UV monitoring | Base-sensitive peptides can be problematic |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Stable to base and hydrogenation | Harsh conditions can degrade sensitive peptides |
| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation or strong acid | Stable to mild acid/base | Incompatible with sulfur-containing amino acids during hydrogenation |
Conceptual Framework of Amine-Functionalized Compounds in Contemporary Chemical and Biological Research
Amine-functionalized compounds are a cornerstone of modern chemistry and biology due to the versatile reactivity of the amine group. ijrpr.com The lone pair of electrons on the nitrogen atom makes amines both basic and nucleophilic, allowing them to participate in a vast range of chemical reactions. researchgate.net This reactivity is harnessed across numerous scientific disciplines.
In medicinal chemistry and drug discovery, the amine functional group is a key component in a wide array of therapeutics, including antibiotics, anticancer agents, and antivirals. ijrpr.com Amines are crucial for molecular interactions, such as hydrogen bonding and electrostatic interactions with biological targets like enzymes and receptors. ijrpr.com
In materials science, amine functionalization is a powerful technique for modifying the surfaces of materials. science.gov This can be used to:
Improve the adsorption properties of materials for environmental remediation. science.gov
Create functional polymers and catalysts. ijrpr.com
Develop new biomaterials and sensors. ijrpr.com
Facilitate the construction of complex molecular architectures for applications in separations and nanotechnology. google.com
The ability to introduce amine functionalities with precision, using reagents like this compound, is therefore essential for the continued development of new medicines, advanced materials, and innovative biological tools. researchgate.netnumberanalytics.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(6-aminohexyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.ClH/c22-13-7-1-2-8-14-23-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20H,1-2,7-8,13-15,22H2,(H,23,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDQIWLYPJOUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384732 | |
| Record name | Fmoc-1,6-diaminohexane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166410-37-3 | |
| Record name | Fmoc-1,6-diaminohexane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Chemistry of Fmoc 1,6 Diaminohexane Hydrochloride
Methodologies for the Preparation of Fmoc-1,6-diaminohexane hydrochloride and Related Derivatives
The synthesis of mono-protected diamines like this compound requires careful control of reaction conditions to prevent the formation of the di-protected species. A common strategy involves the use of a large excess of the diamine relative to the Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). This statistical approach favors the mono-acylation product.
Alternative methods for the preparation of Fmoc-protected amines involve the treatment of an amine component with a silylating agent followed by an activated Fmoc-reagent, which can be conducted under anhydrous conditions to yield high-purity products. google.com Continuous flow methodologies have also been developed for the synthesis of mono-protected diamines, offering an alternative to traditional batch-mode syntheses with high productivity. acs.org
A specific synthetic approach to a related derivative involves a three-step process where ethylenediamine (B42938) is first mono-Boc protected, then Fmoc protected, and finally, the Boc group is removed under acidic conditions. nih.gov A similar strategy can be applied to 1,6-diaminohexane, where one amino group is temporarily protected with an orthogonal protecting group (e.g., Boc), followed by the introduction of the Fmoc group on the other amine, and subsequent selective removal of the temporary protecting group. For instance, the trifluoroacetic acid (TFA) salt of Fmoc-1,6-diaminohexane can be reacted with a chloroformate in the presence of a base to yield the desired product. nih.govresearchgate.net
Table 1: Synthetic Strategies for Mono-Fmoc-Protected Diamines
| Strategy | Key Reagents | Advantages | Disadvantages |
| Statistical Protection | Large excess of diamine, Fmoc-OSu or Fmoc-Cl | Simple, one-step procedure | Requires efficient separation of mono- and di-protected products |
| Silylation Method | Silylating agent, activated Fmoc-reagent | High yield and purity, anhydrous conditions possible google.com | Requires an additional silylation step |
| Orthogonal Protection | Boc-anhydride, Fmoc-OSu, TFA | High selectivity, well-controlled | Multi-step process nih.gov |
| Continuous Flow | Protecting group precursors in a flow reactor | High productivity, scalable acs.org | Requires specialized equipment |
Selective Deprotection Strategies for the Fmoc Group in this compound
The utility of the Fmoc protecting group lies in its facile removal under specific, mild basic conditions, which allows for the selective unmasking of the amine functionality in the presence of other acid-labile protecting groups. altabioscience.commasterorganicchemistry.com
The deprotection of the Fmoc group proceeds via a β-elimination mechanism. nih.govresearchgate.net The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring system by a base, typically a secondary amine like piperidine (B6355638). nih.govyoutube.com This deprotonation is facilitated by the electron-withdrawing nature of the fluorene system. researchgate.net
The resulting carbanion is unstable and rapidly undergoes elimination, cleaving the C-O bond of the carbamate (B1207046) to release the free amine, carbon dioxide, and dibenzofulvene (DBF). nih.govnih.gov The liberated DBF is a reactive Michael acceptor and is subsequently trapped by the amine base (e.g., piperidine) to form a stable adduct, which drives the equilibrium of the reaction towards completion. nih.govspringernature.com The reaction is generally carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). researchgate.netspringernature.com
Table 2: Common Reagents for Fmoc Deprotection
| Reagent | Typical Concentration | Solvent | Key Features |
| Piperidine | 20-50% chimia.ch | DMF or NMP researchgate.netspringernature.com | Standard and highly efficient reagent. scielo.org.mx |
| Morpholine | 50% chimia.ch | DMF | Milder base, can sometimes reduce side reactions. researchgate.net |
| 1,8-Diazabicycloundec-7-ene (DBU) | Low concentration | DMF | Non-nucleophilic base, useful for sensitive sequences. iris-biotech.de |
| 4-Methylpiperidine (B120128) | 20% | DMF | An effective alternative to piperidine. iris-biotech.de |
Orthogonality Considerations with Other Amine Protecting Groups (e.g., Boc, Cbz, Alloc, Tpseoc) in Sequential Synthesis
A key advantage of the Fmoc group in multi-step synthesis is its orthogonality with a variety of other amine protecting groups. total-synthesis.comfiveable.me Orthogonal protection schemes allow for the selective removal of one protecting group in the presence of others, enabling precise control over the synthetic route. fiveable.mebiosynth.com
Boc (tert-butyloxycarbonyl): The Fmoc/Boc pair is a cornerstone of modern solid-phase peptide synthesis (SPPS). biosynth.comresearchgate.net The Fmoc group is base-labile, while the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). iris-biotech.deiris-biotech.de This allows for the iterative deprotection of the N-terminal Fmoc group during peptide chain elongation while acid-labile side-chain protecting groups (often Boc-based) remain intact. altabioscience.com
Cbz (carboxybenzyl): The Cbz group is typically removed by catalytic hydrogenation. masterorganicchemistry.comuniurb.it While Fmoc is generally stable to these conditions, it can be quasi-orthogonal as some hydrogenation conditions may also cleave the Fmoc group, though it is less reactive than benzyl (B1604629) groups, allowing for some selectivity. total-synthesis.com
Alloc (allyloxycarbonyl): The Alloc group is removed by palladium-catalyzed reactions. nih.govnih.gov This deprotection condition is orthogonal to the base-labile Fmoc group, allowing for selective deprotection schemes. uniurb.it
Tpseoc (2-(triphenylsilyl)ethoxycarbonyl): This silicon-based protecting group is cleaved by fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF). nih.govnih.gov The Tpseoc group is stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal, making it a highly orthogonal protecting group. nih.govresearchgate.netnih.gov
Table 3: Orthogonality of Fmoc with Other Protecting Groups
| Protecting Group | Cleavage Condition | Orthogonal to Fmoc? |
| Fmoc | Base (e.g., Piperidine) | - |
| Boc | Acid (e.g., TFA) iris-biotech.deiris-biotech.de | Yes total-synthesis.combiosynth.com |
| Cbz | Hydrogenolysis (e.g., H₂, Pd/C) masterorganicchemistry.com | Quasi-orthogonal total-synthesis.com |
| Alloc | Pd(0) catalysis nih.govnih.gov | Yes uniurb.it |
| Tpseoc | Fluoride ions (e.g., TBAF) nih.govnih.gov | Yes nih.govnih.gov |
Amide Bond Formation and Other Coupling Reactions Facilitated by this compound
Once the Fmoc group is removed to expose the primary amine of the 1,6-diaminohexane moiety, this nucleophilic group can participate in a variety of coupling reactions, most notably the formation of amide bonds.
The free amine of deprotected Fmoc-1,6-diaminohexane can be readily acylated to form an amide bond. A widely used method for this transformation is the carbodiimide (B86325) coupling protocol. In this method, a carboxylic acid is activated by a carbodiimide reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to form a highly reactive O-acylisourea intermediate. google.com This intermediate then reacts with the amine to form the amide bond.
To suppress side reactions and reduce the risk of racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogs is often included. bachem.com HOBt traps the O-acylisourea to form an active ester, which is less reactive but more selective towards aminolysis, leading to higher yields and purities of the desired amide product. The use of Fmoc-protected amino acids in conjunction with carbodiimide/HOBt protocols is a standard procedure in peptide synthesis. google.com
The primary amine of deprotected 1,6-diaminohexane can also react with various activated carbonyl compounds to form other functional linkages. For instance, reaction with a chloroformate or an activated carbonate will result in the formation of a carbamate (urethane) linkage. This reaction is analogous to the initial protection of the diamine with the Fmoc group itself. This allows for the introduction of a wide range of functionalities onto the diaminohexane spacer, further extending its utility in the synthesis of complex molecules. The carbodiimide-mediated Lossen rearrangement of N-urethane protected hydroxamic acids can also be employed to form urea (B33335) linkages, which are structurally related to carbamates. core.ac.uk
Derivatization Chemistry of this compound for Specific Synthetic Objectives
This compound is a bifunctional reagent primarily utilized as a linker or spacer in various synthetic applications, particularly in solid-phase peptide synthesis (SPPS) and bioconjugation. chemimpex.com Its chemical structure features a primary amine, temporarily protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and a terminal primary amine, which is available for chemical modification as its hydrochloride salt. sigmaaldrich.com This arrangement allows for selective and sequential reactions at either end of the hexane (B92381) chain, making it a versatile tool for introducing flexible spacers into target molecules. chemimpex.com
The derivatization chemistry of this compound centers on the reactivity of its free primary amino group. This group can undergo standard amine reactions, most notably acylation, to form amide bonds with carboxylic acids. This reactivity is harnessed in several key synthetic strategies.
Applications in Solid-Phase Peptide Synthesis (SPPS):
In Fmoc-based SPPS, this compound serves as a spacer to distance a peptide chain from the solid support or to introduce a flexible linker within a peptide sequence. chemimpex.com The free amine of this compound can be coupled to a resin-bound amino acid or peptide. Following this, the Fmoc protecting group is removed using a mild base, typically a piperidine solution in DMF, which exposes a new primary amine. nih.govuci.edu This newly deprotected amine then becomes the site for further peptide chain elongation. This strategy is particularly useful for:
Modifying Peptide C-termini: Introducing a flexible, amino-functionalized linker at the end of a peptide chain.
Creating Branched Peptides: The diaminohexane moiety can be incorporated into an amino acid side chain (e.g., of aspartic acid or glutamic acid) to provide a point for further derivatization or branching.
Synthesizing Peptide Conjugates: It facilitates the attachment of peptides to various biomolecules or surfaces. chemimpex.com
Use in Bioconjugation and Material Science:
The ability to introduce an aminohexyl side chain is valuable in drug development and the creation of functionalized materials. chemimpex.com The terminal amine of the diaminohexane linker provides a reactive handle for attaching reporter groups (like fluorophores or biotin), polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic profiles, or cytotoxic drugs to create antibody-drug conjugates. Its compatibility with a wide range of coupling reagents makes it a preferred choice for chemists creating novel biomolecules. chemimpex.com
Native Chemical Ligation (NCL):
The principles of Fmoc-based synthesis, for which this compound is a reagent, are central to advanced techniques like Native Chemical Ligation (NCL). NCL is used for synthesizing large peptides and proteins by joining unprotected peptide segments. osti.govnih.gov While not directly a thioester precursor itself, the Fmoc-protected diamine linker can be incorporated into peptide segments that are later used in ligation strategies, for example, to introduce specific linkers between protein domains. osti.gov
The following table summarizes the primary derivatization approaches involving this compound and their synthetic goals.
| Synthetic Objective | Derivatization Strategy | Key Reagents/Conditions | Resulting Structure/Intermediate |
| Introduction of a C-terminal Spacer in SPPS | Amide bond formation between the free amine and a resin-bound peptide's C-terminal carboxyl group. | Standard peptide coupling reagents (e.g., HCTU, DIC); Base (e.g., collidine). uci.edu | Resin-Peptide-CO-NH-(CH₂)₆-NH-Fmoc |
| Peptide Chain Elongation from a Spacer | Removal of the Fmoc group from the spacer-modified peptide, followed by coupling of the next Fmoc-amino acid. | 20% Piperidine in DMF for Fmoc deprotection; Standard peptide coupling for chain elongation. uci.edu | Resin-Peptide-CO-NH-(CH₂)₆-NH-CO-Peptide-Fmoc |
| Attachment of Reporter Molecules | Acylation of the free amine with an activated carboxylic acid derivative of a reporter molecule (e.g., biotin-NHS ester). | Aprotic solvent (e.g., DMF, DMSO); Mild base (e.g., DIEA). | Reporter-CO-NH-(CH₂)₆-NH-Fmoc |
| Surface Functionalization | Coupling the free amine to an activated surface (e.g., carboxylated nanoparticles, sensor chips). | Carbodiimide chemistry (e.g., EDC) or other surface activation methods. | Surface-CO-NH-(CH₂)₆-NH-Fmoc |
Advanced Strategies in Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound
In modern peptide science, Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is a predominant methodology for the assembly of peptide chains. nih.govaltabioscience.com The use of specialized building blocks like this compound enables the creation of peptides with functions beyond their primary amino acid sequence. chemimpex.com This compound acts as a stable, protected derivative that can be seamlessly integrated into standard automated Fmoc-SPPS protocols. chemimpex.comnih.gov
Introduction of Aminoalkyl Side Chains for Peptide Elongation and Functionalization
The primary application of this compound in SPPS is to introduce a flexible, six-carbon aminoalkyl side chain at a specific point within a peptide sequence. chemimpex.com The Fmoc-protected amine allows the molecule to be coupled to the growing peptide chain on a solid support, behaving like a standard Fmoc-amino acid. altabioscience.com After coupling, the Fmoc group is removed under mild basic conditions (typically with piperidine), exposing the N-terminal amine for further peptide bond formation. nih.gov
The key feature of this reagent is the second amino group at the end of the hexane chain. Initially protonated as a hydrochloride salt, it can be deprotected on-resin to yield a free primary amine. This amine serves as a functional handle, providing a site for:
Branched Peptide Synthesis : A new peptide chain can be initiated from the side-chain amine, leading to the formation of branched or dendritic peptides.
Peptide Cyclization : The side-chain amine can be reacted with a carboxyl group elsewhere in the peptide to form a cyclic peptide.
Functionalization : The amine can be used to attach a wide variety of molecules, such as labels, tags, or other functional moieties, to the side of a peptide. chemimpex.com
Table 1: Characteristics and Function of this compound in SPPS
| Property | Description | Reference |
|---|---|---|
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-1,6-diaminohexane hydrochloride | advancedchemtech.com |
| CAS Number | 166410-37-3, 945923-91-1 | sigmaaldrich.com |
| Molecular Formula | C21H26N2O2·HCl | chemimpex.com |
| Role in SPPS | Linker / Spacer | sigmaaldrich.com |
| Key Functionality | Introduces a primary amine via a six-carbon chain for peptide modification, branching, or conjugation. | chemimpex.com |
Design and Assembly of Complex and Bioactive Peptide Sequences
The ability to introduce a functional side chain is crucial for the design of complex and bioactive peptides. chemimpex.com By incorporating this compound, chemists can assemble structures that mimic natural post-translational modifications or introduce novel functionalities to enhance therapeutic properties. chemimpex.comnih.gov For instance, attaching polyethylene glycol (PEG) chains to the aminoalkyl side chain can improve a peptide's solubility and circulating half-life. The synthesis of dimeric peptides, where two peptide sequences are joined by a linker, can lead to enhanced receptor binding and bioactivity. nih.gov This strategic modification is a key step in transforming simple linear peptides into sophisticated therapeutic candidates. chemimpex.com
Development of Peptide-Resin Conjugates for Immunological Applications
In immunology, peptides are frequently used as antigens to generate antibodies. For this purpose, it is often advantageous to use the peptide while it is still attached to the synthesis resin. nih.gov this compound can be used as a stable linker to anchor a peptide to the solid support. The resulting peptide-resin conjugate, presenting the peptide sequence to the biological system, can be used directly in immunoassays or for affinity purification of antibodies. nih.gov This approach avoids the need for a separate conjugation step to a carrier protein after peptide cleavage and purification.
Bioconjugation Research Employing this compound
Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, such as a peptide. chemimpex.com this compound is an invaluable tool in this field, providing a reliable method to install a reactive handle onto a peptide for subsequent conjugation reactions. chemimpex.com
Strategies for Linking Peptides to Diverse Biomolecules
Once integrated into a peptide, the terminal amino group of the 1,6-diaminohexane linker serves as a versatile nucleophile. chemimpex.com This allows for the covalent attachment of a wide array of molecules, enabling the production of sophisticated molecular probes and therapeutics. Common strategies involve reacting the amine with:
Activated Esters : To attach biotin (B1667282) for affinity-based applications or fluorescent dyes for imaging.
Isothiocyanates : To couple fluorescent labels like fluorescein isothiocyanate (FITC).
Aldehydes or Ketones : Via reductive amination to link to other biomolecules or surfaces.
These methods are fundamental in creating targeted drug delivery systems and diagnostic tools where a peptide provides specificity, and the conjugated molecule provides a functional or detectable property. chemimpex.com
Development of Antibody-Drug Conjugates (ADCs) through Linker Integration
Antibody-drug conjugates (ADCs) are a powerful class of cancer therapeutics that consist of a monoclonal antibody linked to a potent cytotoxic drug. nih.govnih.gov The linker component is critical, as it must be stable in circulation but allow for the release of the drug inside the target cancer cell. nih.govadcreview.com
Table 2: Application of Diaminohexane-Based Linkers in Bioconjugation
| Application Area | Conjugated Molecule/System | Role of the Linker | Reference |
|---|---|---|---|
| Molecular Probes | Fluorescent Dyes, Biotin | Provides a stable, flexible attachment point for labeling peptides without altering their core structure. | chemimpex.com |
| Drug Delivery | Targeted therapeutic peptides | Enhances stability and bioavailability by allowing attachment of modifying groups like PEG. | chemimpex.com |
| Immunology | Solid-phase resins | Acts as an anchor for creating peptide-resin conjugates used as antigens in immunoassays. | nih.gov |
| Antibody-Drug Conjugates (ADCs) | Monoclonal Antibody and Cytotoxic Drug | Serves as a spacer component within the overall ADC linker to optimize drug release and efficacy. | nih.govwuxiapptec.com |
Applications of this compound in Chemical Synthesis and Materials Science Research
This compound is a bifunctional chemical reagent widely employed in advanced chemical synthesis. Its structure features a 1,6-diaminohexane core, where one amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the other is present as a hydrochloride salt. This unique configuration makes it an invaluable tool, particularly as a linker or spacer molecule in solid-phase synthesis and for the functionalization of various materials.
Chemical Profile of this compound
| Property | Value |
|---|---|
| CAS Number | 166410-37-3; 945923-91-1 sigmaaldrich.comadvancedchemtech.com |
| Molecular Formula | C₂₁H₂₆N₂O₂·HCl advancedchemtech.com |
| Molecular Weight | 374.9 g/mol advancedchemtech.com |
| Synonyms | N-Fmoc-1,6-diaminohexane hydrochloride, mono-Fmoc 1,6-diaminohexane hydrochloride sigmaaldrich.comadvancedchemtech.com |
| Primary Application | Spacer/Linker in chemical synthesis sigmaaldrich.com |
Biomedical and Biological Research Applications of Fmoc 1,6 Diaminohexane Hydrochloride
Research on Peptide-Based Therapeutics and Pharmaceutical Development
Fmoc-1,6-diaminohexane hydrochloride is a key reagent in the field of peptide-based drug development. Its bifunctional nature, possessing a protected amine and a free amine on a hexane (B92381) spacer, makes it a versatile tool for medicinal chemists. chemimpex.com
Strategies for Enhancing Peptide Stability and Bioavailability in Drug Candidates
Interactive Table: Properties of this compound Relevant to Peptide Synthesis
| Property | Value | Implication in Peptide Synthesis |
| Molecular Formula | C21H26N2O2・HCl | Defines the elemental composition. |
| Molecular Weight | 374.9 g/mol | Important for stoichiometric calculations in synthesis protocols. |
| Purity | ≥ 99% (HPLC) | High purity is crucial for the synthesis of well-defined peptide therapeutics. chemimpex.com |
| Form | White crystalline powder | Physical state for handling and storage. chemimpex.com |
| Storage Conditions | ≤ -4 °C | Necessary to maintain chemical stability. chemimpex.com |
Design of Targeted Drug Delivery Systems Utilizing Conjugation Approaches
The development of targeted drug delivery systems aims to increase the therapeutic efficacy of drugs while minimizing off-target side effects. This compound serves as a valuable linker in the construction of such systems. chemimpex.com Its diaminohexane backbone provides a flexible spacer to conjugate peptides to other molecules, such as targeting ligands or cytotoxic agents. This bioconjugation is essential for creating systems that can selectively deliver a therapeutic payload to specific cells or tissues. chemimpex.com
Investigational Studies on the Biological Activities of this compound and its Analogs
Beyond its role in peptide chemistry, this compound and its analogs have been a subject of interest in therapeutic research, particularly due to their structural relationship with the potent natural product, Osw-1.
Research into Anticancer Properties, Including Induction of Apoptosis in Specific Cell Lines
This compound is recognized as an analog of Osw-1, a compound known for its significant anticancer properties. targetmol.com Research into Osw-1 has demonstrated its ability to induce apoptosis, or programmed cell death, in various cancer cell lines. While direct and extensive studies on the anticancer effects of this compound itself are not widely published, its classification as an Osw-1 analog suggests a potential for similar biological activity. targetmol.com The investigation into such analogs is a common strategy in medicinal chemistry to identify compounds with improved therapeutic profiles.
Exploration of Mechanisms of Action and Interaction with Biochemical Pathways
The mechanism of action for Osw-1 involves complex interactions with cellular machinery, leading to the initiation of apoptotic pathways. targetmol.com As an analog, the study of this compound could provide insights into the structure-activity relationships that govern these interactions. Understanding how modifications to the Osw-1 structure, as seen in analogs like this compound, affect its binding to biological targets is crucial for the rational design of new anticancer agents.
Analog Research for Potential Therapeutic Development (e.g., Alzheimer's and cancer treatment via Osw-1 analogs)
The potential therapeutic applications of Osw-1 analogs, including compounds structurally related to this compound, extend beyond cancer to neurodegenerative diseases such as Alzheimer's disease. The development of analogs is a key area of research aimed at optimizing the efficacy and safety of potential new drugs. By synthesizing and screening a library of related compounds, researchers can identify candidates with desirable pharmacological properties for further development.
Interactive Table: Research Areas for this compound and its Analogs
| Research Area | Focus | Potential Therapeutic Application |
| Anticancer Research | Induction of apoptosis in cancer cells. targetmol.com | Cancer Treatment |
| Neurodegenerative Disease Research | Exploration of mechanisms relevant to diseases like Alzheimer's. | Alzheimer's Disease Treatment |
| Medicinal Chemistry | Synthesis and screening of analogs to improve therapeutic properties. | Drug Discovery and Development |
Applications in Diagnostic Tool Development and Assays
The development of sensitive and specific diagnostic tools is a cornerstone of modern medicine, enabling early detection, monitoring, and management of diseases. This compound has emerged as a valuable chemical entity in this field, particularly in the design and fabrication of advanced bio-recognition platforms. Its utility is centered on its bifunctional nature, possessing a fluorenylmethyloxycarbonyl (Fmoc) protecting group on one end of a hexane-1,6-diamine spacer and a primary amine on the other. This unique structure allows for its controlled incorporation into peptide synthesis and subsequent conjugation to surfaces or other molecules, thereby enhancing the performance of diagnostic assays. chemimpex.com
Enzyme-Linked Immunosorbent Assays (ELISAs) are a widely used diagnostic tool for detecting and quantifying peptides, proteins, antibodies, and hormones. The performance of an ELISA is critically dependent on the quality of the immobilized recognition elements, which are typically antibodies or, increasingly, synthetic peptides. This compound plays a crucial role as a linker or spacer molecule in the covalent attachment of these synthetic peptide recognition elements to the solid phase of an ELISA plate.
The process involves synthesizing a peptide with a specific sequence designed to bind to a target analyte. During solid-phase peptide synthesis, this compound can be incorporated at the N-terminus of the peptide chain. The terminal primary amine of the diaminohexane linker, once deprotected, serves as a reactive handle for covalent immobilization onto a pre-activated ELISA plate surface.
The rationale for using a spacer like 1,6-diaminohexane is to physically separate the peptide recognition element from the solid support. This separation minimizes steric hindrance, which can otherwise obstruct the binding of the target analyte to the immobilized peptide. By extending the peptide away from the surface, the linker provides greater conformational freedom, allowing the peptide to adopt a more favorable orientation for binding. This improved accessibility of the binding sites on the peptide can lead to enhanced antigen-antibody or other protein-peptide interactions, which is the fundamental principle of ELISA.
While specific quantitative data on the degree of enhancement is proprietary to individual assay development, the conceptual framework is well-established in the field of immunoassay design. The use of such linkers is a common strategy to optimize the presentation of peptide antigens or binders.
| Parameter | Description | Role of this compound |
| Analyte | The substance being measured in the ELISA. | Facilitates the effective presentation of the peptide that recognizes the analyte. |
| Peptide Recognition Element | A synthetic peptide designed to bind specifically to the analyte. | Incorporated into the peptide to provide a means of attachment to the solid phase. |
| Solid Phase | The surface to which the peptide recognition element is attached (e.g., microtiter plate). | The hydrochloride salt of the diamine linker provides a primary amine for covalent linkage to the surface. |
| Binding Interaction | The specific interaction between the analyte and the peptide recognition element. | The spacer arm reduces steric hindrance, potentially increasing the efficiency of this interaction. |
The sensitivity and specificity of any biochemical detection platform are paramount for its diagnostic utility. Sensitivity refers to the ability of an assay to detect very small amounts of an analyte, while specificity is the ability to detect only the intended analyte without cross-reacting with other substances. The incorporation of this compound as a linker in the design of these platforms can contribute to improvements in both of these key parameters. chemimpex.com
The improvement in sensitivity is largely attributed to the enhanced binding capacity of the recognition elements, as described in the context of ELISAs. By providing optimal orientation and accessibility for the peptide binders, the 1,6-diaminohexane spacer allows for a higher density of functional binding sites on the assay surface. This can lead to a stronger signal output for a given concentration of the analyte, thereby lowering the limit of detection of the assay.
Specificity can also be positively influenced. When peptide recognition elements are directly attached to a solid surface, they may undergo conformational changes or non-specific interactions with the surface itself. This can sometimes expose cryptic or non-specific binding sites, leading to unwanted cross-reactivity with other molecules in the sample matrix. The 1,6-diaminohexane spacer helps to create a more defined and uniform presentation of the peptide, minimizing such undesirable interactions with the substrate. This controlled orientation helps to ensure that the binding event is primarily driven by the specific, high-affinity interaction for which the peptide was designed.
The following table summarizes the theoretical impact of using a linker like 1,6-diaminohexane in a hypothetical peptide-based biosensor:
| Performance Metric | Without Linker | With 1,6-diaminohexane Linker | Rationale for Improvement |
| Limit of Detection | Higher | Lower | Increased functional density of recognition elements and improved binding kinetics. |
| Signal-to-Noise Ratio | Lower | Higher | Reduced non-specific binding and enhanced specific signal. |
| Cross-Reactivity | Potentially Higher | Lower | Minimized interaction of the peptide with the solid support, favoring specific analyte binding. |
Analytical and Characterization Methodologies for Fmoc 1,6 Diaminohexane Hydrochloride and Its Derivatives
Spectroscopic Techniques for Structural Analysis and Reaction Monitoring
Spectroscopy is a fundamental tool for the analysis of Fmoc-protected compounds, providing detailed information about molecular structure, functional groups, and reaction progress.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of Fmoc-1,6-diaminohexane hydrochloride. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, confirming the presence of the fluorenylmethoxycarbonyl (Fmoc) group, the hexane (B92381) linker, and the carbamate (B1207046) bond.
In a typical ¹H NMR spectrum, the aromatic protons of the fluorenyl group produce a series of multiplets in the downfield region, generally between 7.30 and 7.80 ppm. The single proton at the 9-position of the fluorene (B118485) ring is typically observed as a triplet around 4.2 ppm. The methylene (B1212753) protons of the hexane chain appear as multiplets in the aliphatic region, typically between 1.2 and 3.2 ppm. The protons adjacent to the nitrogen atoms are the most deshielded within the chain.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The aromatic carbons of the Fmoc group resonate between approximately 120 and 144 ppm. The carbonyl carbon of the carbamate group is highly characteristic and appears as a distinct signal around 155-156 ppm. The carbons of the hexane chain are observed in the upfield region of the spectrum.
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Fmoc Aromatic Protons | 7.30 - 7.80 (m, 8H) | 120.0, 125.1, 127.0, 127.6, 141.3, 144.2 |
| Fmoc CH | 4.20 - 4.30 (t, 1H) | ~47.4 |
| Fmoc CH₂ | 4.40 - 4.50 (d, 2H) | ~67.0 |
| Carbamate C=O | - | ~155.9 |
| Hexane CH₂ (adjacent to NH-Fmoc) | ~3.10 (q, 2H) | ~40-41 |
| Hexane CH₂ (adjacent to NH₃⁺) | ~2.90 (t, 2H) | ~39-40 |
| Hexane internal CH₂ | 1.30 - 1.70 (m, 8H) | ~24-30 |
Note: Expected chemical shifts are based on typical values for Fmoc-protected amines and may vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups within this compound. The IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific bond vibrations.
Key vibrational modes for this compound include the N-H stretch of the carbamate and the ammonium (B1175870) group, the C=O stretch of the carbamate, C-H stretches from both the aromatic Fmoc group and the aliphatic hexane chain, and C=C stretching vibrations from the aromatic rings. The presence and position of these bands confirm the successful attachment of the Fmoc protecting group to the diaminohexane linker.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Ammonium & Carbamate) | Stretching | 3300 - 3000 (broad) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 2950 - 2850 |
| C=O (Carbamate) | Stretching | 1730 - 1680 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| N-H | Bending | 1650 - 1550 |
| C-N | Stretching | 1250 - 1020 |
Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone technique for monitoring the progress of solid-phase peptide synthesis (SPPS) reactions that utilize Fmoc chemistry. tec5usa.com The fluorenyl group possesses a strong chromophore, which allows for the quantitative determination of Fmoc group cleavage. thieme-connect.de
During SPPS, the base-labile Fmoc group is removed, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). This cleavage reaction liberates the fluorenyl group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. researchgate.net This adduct has a characteristic strong UV absorbance maximum around 300-301 nm. researchgate.netrsc.org
By measuring the absorbance of the cleavage solution at this wavelength, the amount of released Fmoc adduct can be calculated using the Beer-Lambert law (A = εcl). This allows for real-time, quantitative monitoring of the deprotection step, ensuring the reaction has gone to completion before the next amino acid is coupled. rsc.org The molar extinction coefficient (ε) for the Fmoc-piperidine adduct at 300 nm in DMF is well-established as 7800 M⁻¹cm⁻¹. rsc.org This method is widely adopted in automated peptide synthesizers to control and monitor the synthesis cycle. tec5usa.com
Chromatographic Methods for Purity Assessment and Separation of Derivatives
Chromatographic techniques are essential for assessing the purity of this compound and for separating and analyzing its derivatives.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. Commercial suppliers often specify a purity of ≥99% as determined by HPLC. chemimpex.com Reversed-phase HPLC (RP-HPLC) is typically employed, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, often a mixture of acetonitrile (B52724) and water with additives like trifluoroacetic acid (TFA).
This technique is also invaluable for the analysis of biogenic amines. Many biogenic amines lack a chromophore, making direct detection difficult. Derivatization with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) introduces the strongly UV-active Fmoc group, creating Fmoc-amine derivatives that can be easily separated and quantified by RP-HPLC with UV detection. nih.gov This approach provides high sensitivity and selectivity for the analysis of complex biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This technique is crucial for the definitive characterization of this compound and the identification of reaction byproducts.
LC-MS analysis provides the molecular weight of the parent compound, confirming its identity. For this compound (C₂₁H₂₆N₂O₂·HCl), the expected mass for the protonated molecule [M+H]⁺ would correspond to the free base (molecular weight ~338.44 g/mol ). The high resolution and accuracy of modern mass spectrometers allow for the confirmation of the elemental composition.
Furthermore, LC-MS is instrumental in identifying impurities and byproducts from synthesis. For instance, a potential byproduct in the synthesis of the target compound is the di-Fmoc protected 1,6-diaminohexane. LC-MS can easily distinguish this byproduct from the desired mono-protected product based on their significant mass difference. The technique is also used to monitor cleavage reactions and identify any side-products that may form. rsc.org
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry for Analyzing Peptide Integrity
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a powerful and rapid analytical technique for the characterization of peptides and proteins. csic.es It provides information on the molecular weight of the synthesized peptide, allowing for the verification of the correct sequence and the successful incorporation of modifications, such as the 1,6-diaminohexane linker.
In the context of peptides synthesized using this compound, MALDI-TOF MS serves to confirm the covalent attachment of the diaminohexane linker to the peptide chain. The mass of the linker is added to the total mass of the peptide, resulting in a predictable mass shift that can be detected with high accuracy. nih.gov
The general workflow for analyzing a peptide containing a 1,6-diaminohexane linker by MALDI-TOF MS involves co-crystallizing the peptide sample with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), on a target plate. csic.es A pulsed laser irradiates the sample, causing desorption and ionization of the peptide molecules. The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio (m/z), allowing for the determination of the peptide's molecular weight.
Detailed Research Findings:
Research has demonstrated that MALDI-TOF MS can effectively identify peptides containing various modifications. For instance, studies on post-translationally modified peptides show that mass shifts due to modifications like acetylation or formylation are readily detectable. nih.gov Similarly, the incorporation of a 1,6-diaminohexane linker (molecular weight of the diamine is approximately 116.2 Da) will result in a corresponding increase in the peptide's mass.
The integrity of the peptide can be assessed by the presence of a single, prominent peak corresponding to the expected molecular weight. The presence of additional peaks may indicate impurities, truncated or deleted sequences, or undesired side reactions during synthesis. Tandem mass spectrometry (MALDI-TOF/TOF) can be employed for further structural elucidation, where a specific peptide ion is selected, fragmented, and the resulting fragment ions are analyzed to confirm the amino acid sequence and the location of the linker. nih.gov
Interactive Data Table: Expected Mass Shifts in MALDI-TOF MS upon Incorporation of 1,6-Diaminohexane Linker
| Peptide Sequence | Original Mass (Da) | Mass with Linker (Da) | Expected Mass Shift (Da) |
| Gly-Ala-Val | 217.24 | 333.44 | +116.2 |
| Leu-Ser-Lys | 361.45 | 477.65 | +116.2 |
| Phe-Pro-Ile-Gly | 444.53 | 560.73 | +116.2 |
Advanced Methodologies for Investigating Reaction Kinetics and Efficiency in this compound Chemistry
The efficiency of solid-phase peptide synthesis (SPPS) relies on the complete and rapid removal of the Fmoc protecting group at each cycle. luxembourg-bio.com Incomplete deprotection leads to the formation of deletion peptides, which are difficult to separate from the target peptide. Therefore, studying the kinetics of the Fmoc deprotection step is crucial for optimizing the synthesis protocol.
Several advanced methodologies are employed to investigate the reaction kinetics and efficiency in Fmoc chemistry, which are directly applicable to syntheses involving this compound.
Real-time Monitoring of Fmoc Deprotection:
The removal of the Fmoc group is typically achieved using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like dimethylformamide (DMF). luxembourg-bio.com This reaction releases dibenzofulvene (DBF), which can be trapped by the amine to form a stable adduct. This adduct has a characteristic UV absorbance, which can be monitored in real-time to study the reaction kinetics. researchgate.net
By continuously flowing the deprotection solution through a UV-Vis spectrophotometer, the rate of formation of the DBF-piperidine adduct can be measured, providing direct insight into the kinetics of the Fmoc removal. researchgate.net
High-Performance Liquid Chromatography (HPLC) Analysis:
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for monitoring the progress of peptide synthesis and the efficiency of individual coupling and deprotection steps. researchgate.net By taking small aliquots from the reaction vessel at different time points during the deprotection of this compound, the disappearance of the Fmoc-protected species and the appearance of the deprotected product can be quantified.
Detailed Research Findings:
Kinetic studies on the deprotection of various Fmoc-amino acids have shown that the rate of deprotection can be influenced by the amino acid side chain and the surrounding peptide sequence. nih.govresearchgate.net For this compound, the kinetics of deprotection would be expected to be relatively fast due to the flexible and unhindered nature of the hexane chain.
Research has also focused on comparing different deprotection reagents to piperidine, such as 4-methylpiperidine (B120128) and piperazine, to find alternatives with potentially improved performance or lower toxicity. nih.govresearchgate.net The efficiency of these reagents is evaluated by monitoring the deprotection kinetics under various conditions.
Interactive Data Table: Comparative Kinetics of Fmoc Deprotection with Different Reagents
| Deprotection Reagent (20% in DMF) | Model Substrate | Reaction Time (min) | Deprotection Efficiency (%) |
| Piperidine | Fmoc-Leucine-Resin | 3 | ~80 |
| Piperidine | Fmoc-Leucine-Resin | 7 | >95 |
| 4-Methylpiperidine | Fmoc-Leucine-Resin | 3 | ~80 |
| 4-Methylpiperidine | Fmoc-Leucine-Resin | 7 | >95 |
| Piperazine | Fmoc-Leucine-Resin | 3 | <70 |
| Piperazine | Fmoc-Leucine-Resin | 10 | >95 |
Note: The data in this table is illustrative and based on general findings in the literature for Fmoc-amino acids. nih.govresearchgate.net
Advanced Research Directions and Future Perspectives for Fmoc 1,6 Diaminohexane Hydrochloride
Development of Novel Orthogonal Protecting Group Chemistries in Conjunction with Fmoc-1,6-diaminohexane hydrochloride
The strategic application of this compound in complex chemical synthesis, particularly in solid-phase peptide synthesis (SPPS), is fundamentally reliant on the principle of orthogonality. smolecule.comnih.gov The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, meaning it can be selectively removed under mild basic conditions, typically with piperidine (B6355638). smolecule.com This characteristic allows for its use in conjunction with other classes of protecting groups that are stable to base but labile to different conditions, creating an orthogonal protection strategy. smolecule.comnih.gov
Future research is focused on expanding the toolkit of protecting groups that are compatible with the Fmoc group on the diaminohexane linker. The goal is to enable more complex and branched structures to be synthesized with high precision. The primary orthogonal partners for the Fmoc group are acid-labile groups, such as the tert-butoxycarbonyl (Boc) group, which is removed with acids like trifluoroacetic acid (TFA). nih.gov The development of novel protecting groups focuses on refining this orthogonality, introducing groups that can be removed under even milder or more specific conditions, such as photolysis, enzymatic cleavage, or metal-catalyzed reactions.
For instance, the Alloc (allyloxycarbonyl) group, which is removed by palladium catalysis, offers another layer of orthogonality. By incorporating building blocks protected with Boc, Fmoc, and Alloc groups, chemists can selectively deprotect and functionalize different parts of a molecule in a stepwise manner. This compound serves as a crucial bifunctional linker in such schemes, where one amine is protected by Fmoc and the other can be coupled to a side chain bearing a different orthogonal protecting group. Research in this area aims to identify new protecting groups with unique cleavage conditions to further minimize side reactions and enhance synthetic efficiency. ub.edu
| Protecting Group Class | Common Examples | Cleavage Condition | Orthogonal to Fmoc Group |
|---|---|---|---|
| Base-Labile | Fmoc (Fluorenylmethyloxycarbonyl) | Mild base (e.g., Piperidine) | N/A |
| Acid-Labile | Boc (tert-butoxycarbonyl), Trt (Trityl) | Moderate acid (e.g., Trifluoroacetic Acid - TFA) | Yes |
| Metal-Catalyzed Cleavage | Alloc (Allyloxycarbonyl), pNZ (p-Nitrobenzyloxycarbonyl) | Pd(0) catalysis | Yes |
| Photolabile | NVOC (Nitroveratryloxycarbonyl), Dmnb (4,5-Dimethoxy-2-nitrobenzyl) | UV Light (Photolysis) | Yes |
Integration into Emerging Scaffold and Conjugate Designs for Enhanced Bioactivity
This compound is increasingly utilized as a versatile building block and linker in the design of sophisticated molecular architectures with enhanced biological activity. chemimpex.com Its linear six-carbon (hexamethylene) chain provides a flexible spacer, which is valuable for connecting different molecular entities without causing steric hindrance, while the terminal amino groups allow for covalent attachment to various substrates. smolecule.com
In the field of drug development, this compound is integral to creating bioconjugates, such as antibody-drug conjugates (ADCs) and peptide-drug conjugates. chemimpex.com The diaminohexane spacer can link a potent cytotoxic agent to a targeting moiety (like a peptide or antibody), ensuring the drug is delivered specifically to target cells, thereby increasing efficacy and reducing systemic toxicity. chemimpex.com The Fmoc-protected amine allows for its incorporation into a growing peptide chain during SPPS, while the free amine at the other end can be conjugated to another molecule post-synthesis. smolecule.com
Furthermore, this compound is being explored in the development of novel molecular scaffolds. These scaffolds serve as a structural framework for attaching various functional groups, leading to the creation of libraries of compounds for high-throughput screening. For example, it can be used to create dendritic or branched structures where the diaminohexane unit acts as a branching point. These emerging designs are critical for developing new therapeutic agents and diagnostic tools. chemimpex.com Research indicates that it is considered an analog of Osw-1, a compound with potential applications in treating cancer and Alzheimer's disease, highlighting its importance in medicinal chemistry scaffolds. targetmol.comglpbio.com
Synthesis and Application of Isotope-Labeled this compound for Mechanistic Studies
The synthesis of isotope-labeled compounds is a powerful tool for elucidating complex biological and chemical mechanisms. nih.gov While direct synthesis protocols for isotope-labeled this compound are not extensively detailed in readily available literature, the synthetic route can be inferred from established labeling methodologies. nih.govnuvisan.com The synthesis would typically involve starting with an isotopically labeled precursor, such as 1,6-diaminohexane containing Carbon-13 (¹³C) or Deuterium (²H) at specific positions.
For example, a ¹³C-labeled version could be synthesized from a precursor like ¹³C-cyanide, which is then used to build the six-carbon chain. nuvisan.com Once the labeled 1,6-diaminohexane is obtained, the mono-Fmoc protection can be carried out using standard procedures to yield the desired labeled product.
The application of such labeled molecules is primarily in mechanistic studies, particularly in drug metabolism and pharmacokinetic (DMPK) research. nih.govnuvisan.com By using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the fate of the molecule and its metabolites within a biological system. nih.gov This allows for the precise identification of metabolic pathways, the characterization of metabolite structures, and the quantification of drug distribution. nih.gov In the context of bioconjugates, a labeled this compound linker could be used to understand the stability of the linker in vivo and to determine the site and mechanism of drug release from its targeting moiety. This information is crucial for optimizing drug design and understanding potential toxicities. nih.gov
| Isotope | Typical Application | Detection Method | Research Insight Gained |
|---|---|---|---|
| Carbon-13 (¹³C) | Metabolic pathway analysis, structural elucidation of metabolites | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Identifies how the linker and attached drug are broken down in the body. |
| Deuterium (²H) | Mechanistic toxicity studies, altering metabolic rates (Kinetic Isotope Effect) | Mass Spectrometry (MS) | Helps understand how metabolism might lead to toxic byproducts. nih.gov |
| Nitrogen-15 (¹⁵N) | Tracing nitrogen metabolism, peptide and protein analysis | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Tracks the fate of the amine groups during biological processing. |
Expansion into Novel Areas of Chemical Biology, Material Science, and Medicinal Chemistry
The utility of this compound extends beyond its traditional role in peptide synthesis and is finding new applications in diverse scientific fields. chemimpex.com Its unique bifunctional nature makes it an attractive component for innovation in chemical biology, material science, and medicinal chemistry.
Chemical Biology and Diagnostics: In chemical biology, the compound is used to create probes and diagnostic tools. chemimpex.com For instance, the diaminohexane spacer can be used to attach fluorescent dyes or biotin (B1667282) tags to peptides or other biomolecules. These tagged molecules are essential for assays and imaging techniques that require specific recognition elements, helping to improve the sensitivity and specificity of diagnostic tests. chemimpex.com
Material Science: In material science, this compound serves as a monomer or functionalizing agent for the creation of advanced polymers and functionalized surfaces. smolecule.comchemimpex.com Its incorporation into polymer chains can introduce specific properties, such as biocompatibility or sites for further chemical modification. These functionalized materials have potential applications in coatings, hydrogels for tissue engineering, and materials for controlled-release systems. chemimpex.com
Medicinal Chemistry: In medicinal chemistry, the compound is a key component in the design of novel peptide-based therapeutics. chemimpex.com Its role as a linker enhances the stability and bioavailability of drug candidates. chemimpex.com Notably, research has identified this compound as an analog of Osw-1, a natural product with potent cytotoxic activity. targetmol.comglpbio.com This connection opens up avenues for using it as a scaffold in the development of new treatments for cancer and neurodegenerative conditions like Alzheimer's disease. targetmol.comglpbio.com
Q & A
Q. Key Considerations :
- Maintain pH > 7 during Fmoc protection to avoid protonation of free amines, but avoid excessive alkalinity to prevent Fmoc cleavage .
- Monitor reaction progress via TLC or HPLC to detect side products (e.g., dipeptides formed by over-reaction) .
Basic: How should this compound be stored to maintain stability?
Answer:
- Storage Conditions : Store at ≤ -4°C in airtight, light-protected containers to prevent degradation .
- Handling : Use anhydrous solvents and inert atmospheres (e.g., nitrogen) during weighing to avoid moisture absorption, which can hydrolyze the Fmoc group .
Basic: What analytical methods are recommended for purity assessment?
Answer:
Advanced: How can synthesis yield be optimized while minimizing side reactions?
Answer:
- Reaction Parameters :
- Deprotection : Use TMSBr for selective cleavage of ethyl esters without affecting Fmoc groups, achieving yields >80% .
- Purification : Employ flash chromatography (silica gel, DCM/MeOH gradients) to isolate high-purity product .
Advanced: How to resolve contradictions between HPLC and MS data in derivative characterization?
Answer:
- Orthogonal Validation :
- Spiking Experiments : Co-inject synthetic standards to identify overlapping peaks in HPLC .
Advanced: How is this compound applied in gene delivery systems?
Answer:
- Bioreducible Polymer Synthesis :
- React with cystaminebisacrylamide (CBA) via Michael addition to form poly(CBA-DAH), a scaffold for gene delivery .
- Modify primary amines with guanidine groups (using 1H-pyrazole-1-carboxamidine) to enhance nuclear localization and transfection efficiency .
- Functionalization : The Fmoc group allows post-synthetic modifications (e.g., fluorescent tagging) for tracking cellular uptake .
Advanced: What experimental models assess its therapeutic potential in neurodegenerative diseases?
Answer:
- In Vitro Models :
- In Vivo Models :
Advanced: How does the Fmoc group influence reactivity in solid-phase peptide synthesis (SPPS)?
Answer:
- Protection Strategy : The Fmoc group temporarily blocks the primary amine, enabling stepwise elongation. It is removed under mild basic conditions (20% piperidine in DMF) without disrupting acid-labile side chains .
- Steric Effects : The bulky Fmoc moiety slows coupling rates for sterically hindered residues; optimize using coupling agents like HATU/DIPEA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
